N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide typically involves the reaction of 8-methoxyquinoline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxyquinolin-5-yl)-4-methylmorpholine-2-carboxamide
- N-(8-methoxyquinolin-5-yl)pentanamide
- N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide
Uniqueness
N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-25-15-8-6-14(7-9-15)20(23)22-17-10-11-18(24-2)19-16(17)5-4-12-21-19/h4-12H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
QURAFLGNKVMKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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